molecular formula C9H18N2O4S B12557369 1,2-Hydrazinedicarboxylic acid, 1-(propylthio)-, diethyl ester CAS No. 143330-50-1

1,2-Hydrazinedicarboxylic acid, 1-(propylthio)-, diethyl ester

Katalognummer: B12557369
CAS-Nummer: 143330-50-1
Molekulargewicht: 250.32 g/mol
InChI-Schlüssel: LZXFTJMFZAAOFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Hydrazinedicarboxylic acid, 1-(propylthio)-, diethyl ester is a diethyl ester derivative of 1,2-hydrazinedicarboxylic acid with a propylthio group attached to one of the carboxylic acid groups. This compound is used in organic synthesis and pharmaceutical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Hydrazinedicarboxylic acid, 1-(propylthio)-, diethyl ester typically involves the reaction of 1,2-hydrazinedicarboxylic acid with propylthiol and diethyl ester. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the proper formation of the compound .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized processes for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Hydrazinedicarboxylic acid, 1-(propylthio)-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents. The reaction conditions vary depending on the desired reaction but generally involve controlled temperatures, pH levels, and the presence of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1,2-Hydrazinedicarboxylic acid, 1-(propylthio)-, diethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2-Hydrazinedicarboxylic acid, 1-(propylthio)-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2-Hydrazinedicarboxylic acid, 1-(propylthio)-, diethyl ester is unique due to the presence of the propylthio group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and activities .

Eigenschaften

CAS-Nummer

143330-50-1

Molekularformel

C9H18N2O4S

Molekulargewicht

250.32 g/mol

IUPAC-Name

ethyl N-(ethoxycarbonylamino)-N-propylsulfanylcarbamate

InChI

InChI=1S/C9H18N2O4S/c1-4-7-16-11(9(13)15-6-3)10-8(12)14-5-2/h4-7H2,1-3H3,(H,10,12)

InChI-Schlüssel

LZXFTJMFZAAOFA-UHFFFAOYSA-N

Kanonische SMILES

CCCSN(C(=O)OCC)NC(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.